molecular formula C13H14N2O2S B8699498 5-Thiazolecarboxamide, N,4-dimethyl-2-(4-methoxyphenyl)- CAS No. 82875-45-4

5-Thiazolecarboxamide, N,4-dimethyl-2-(4-methoxyphenyl)-

Cat. No. B8699498
Key on ui cas rn: 82875-45-4
M. Wt: 262.33 g/mol
InChI Key: GPLLJBLZFRBIEX-UHFFFAOYSA-N
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Patent
US04558059

Procedure details

Into a mixed solvent of 80 ml of 40% methylamine and 600 ml of ethanol, 13.9 g of ethyl 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylate was dissolved. Then, in a similar manner as in Example 1, the object was obtained as colourless minute aciculate melting at 157.5° to 159° C. in an amount of 9.1 g corresponding to the yield of 69%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:12][C:13]([C:17]([O:19]CC)=O)=[C:14]([CH3:16])[N:15]=2)=[CH:7][CH:6]=1>C(O)C>[CH3:16][C:14]1[N:15]=[C:11]([C:8]2[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[CH:6][CH:7]=2)[S:12][C:13]=1[C:17]([NH:2][CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
CN
Name
Quantity
13.9 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, in a similar manner as in Example 1, the object was obtained as colourless minute aciculate melting at 157.5° to 159° C. in an amount of 9.1 g corresponding to the yield of 69%

Outcomes

Product
Name
Type
Smiles
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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